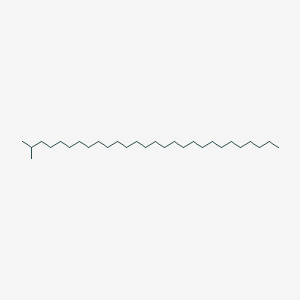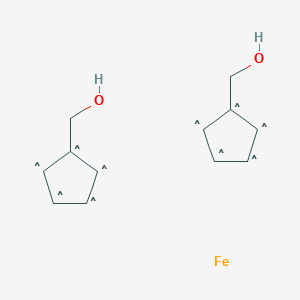
N,N-dipropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dipropylpropanamide: is an organic compound belonging to the class of amides. It is characterized by the presence of a propanamide group with two propyl groups attached to the nitrogen atom. The molecular formula of this compound is C9H19NO .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: N,N-dipropylpropanamide can be synthesized through the condensation reaction between propanoic acid and dipropylamine.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-dipropylpropanamide can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N,N-dipropylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of amides with biological macromolecules such as proteins and nucleic acids.
Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its amide group can be modified to create compounds with desired biological activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a solvent and a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-dipropylpropanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The propyl groups attached to the nitrogen atom can influence the compound’s hydrophobicity and its ability to penetrate biological membranes .
Comparación Con Compuestos Similares
Propanamide: The parent compound with a single propanamide group.
N,N-Dimethylpropanamide: A similar compound with two methyl groups attached to the nitrogen atom.
N,N-Diethylpropanamide: A compound with two ethyl groups attached to the nitrogen atom.
Uniqueness: N,N-dipropylpropanamide is unique due to the presence of two propyl groups, which impart distinct physical and chemical properties compared to its analogs. The longer alkyl chains increase its hydrophobicity and influence its reactivity in chemical reactions .
Propiedades
Número CAS |
1114-59-6 |
|---|---|
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
N,N-dipropylpropanamide |
InChI |
InChI=1S/C9H19NO/c1-4-7-10(8-5-2)9(11)6-3/h4-8H2,1-3H3 |
Clave InChI |
ARCMPHHHUFVAOI-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CC |
SMILES canónico |
CCCN(CCC)C(=O)CC |
| 1114-59-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















